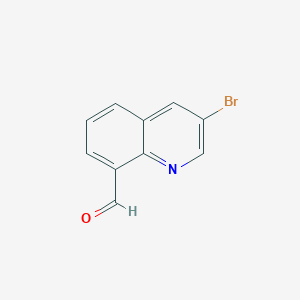
3-Bromoquinoline-8-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromoquinoline-8-carbaldehyde is a chemical compound belonging to the quinoline family. It is characterized by the presence of a bromine atom at the 3rd position and an aldehyde group at the 8th position of the quinoline ring. This compound has a molecular formula of C10H6BrNO and a molecular weight of 236.07 g/mol . It is a white to yellow solid that is typically stored at temperatures between 2-8°C .
Mechanism of Action
Pharmacokinetics
, which may suggest certain stability and solubility characteristics that could impact its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets. For 3-Bromoquinoline-8-carbaldehyde, it is known to be stable at 2-8°C
Preparation Methods
The synthesis of 3-Bromoquinoline-8-carbaldehyde can be achieved through various synthetic routes. One common method involves the bromination of quinoline derivatives followed by formylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and formylation reagents such as Vilsmeier-Haack reagent . Industrial production methods may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
3-Bromoquinoline-8-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions include 3-bromoquinoline-8-carboxylic acid, 3-bromoquinoline-8-methanol, and various substituted quinoline derivatives .
Scientific Research Applications
3-Bromoquinoline-8-carbaldehyde has diverse applications in scientific research, including:
Comparison with Similar Compounds
3-Bromoquinoline-8-carbaldehyde can be compared with other similar compounds such as:
2-Chloroquinoline-3-carbaldehyde: This compound has a chlorine atom at the 2nd position and an aldehyde group at the 3rd position.
8-Hydroxyquinoline: This compound has a hydroxyl group at the 8th position and is known for its antimicrobial and anticancer properties.
Fluorinated Quinolines: These compounds contain fluorine atoms and are known for their enhanced biological activity and unique properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
3-bromoquinoline-8-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-9-4-7-2-1-3-8(6-13)10(7)12-5-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXABLSRVYDFNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2451019.png)
palladium(II)](/img/structure/B2451020.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2451022.png)
![5'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2451023.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2451024.png)
![5-[(1S)-1-Aminoethyl]-3H-1,3,4-oxadiazol-2-one;hydrochloride](/img/structure/B2451026.png)



![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-chlorophenyl)methanone](/img/structure/B2451033.png)
![3-(4-fluorophenylsulfonamido)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2451034.png)
![Tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate](/img/structure/B2451035.png)
